molecular formula C14H21ClN2O2 B595179 (R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1217699-53-0

(R)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B595179
CAS No.: 1217699-53-0
M. Wt: 284.784
InChI Key: ULHHOQANMQUTOS-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound known for its applications in medicinal chemistry. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules. The presence of the benzyl and ethyl groups further enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed on the carboxylate group to yield the corresponding alcohol.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl (3R)-3-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-16(9-8-15-13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHHOQANMQUTOS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662641
Record name Benzyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217699-53-0
Record name Benzyl (3R)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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